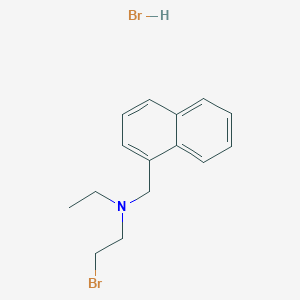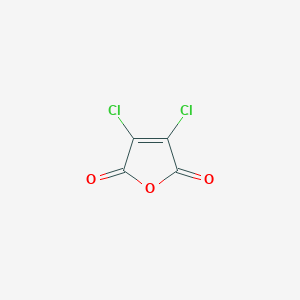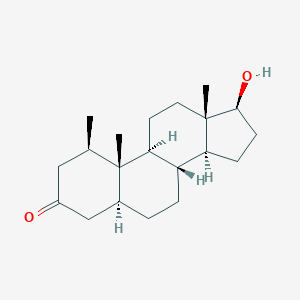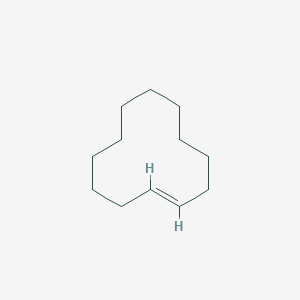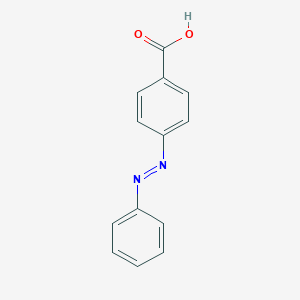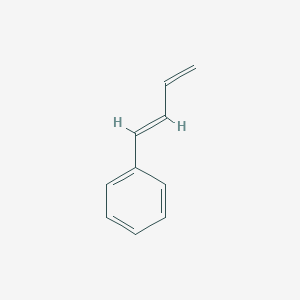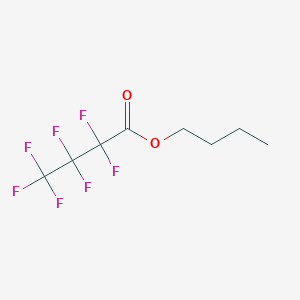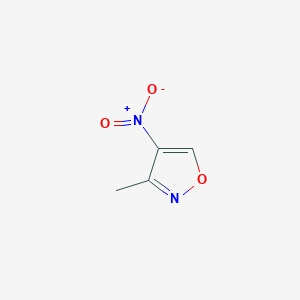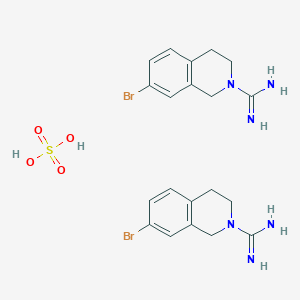
Guanisoquin sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanisoquin sulfate is a chemical compound known for its pharmacological properties. It has been studied for its potential use as a local anesthetic and its hypotensive effects, which are primarily due to catecholamine depletion and blockade of sympathetic transmission at the postganglionic level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of guanisoquin sulfate typically involves the reaction of guanidine derivatives with quinoline compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its sulfate form.
Análisis De Reacciones Químicas
Types of Reactions: Guanisoquin sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Guanisoquin sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, particularly its anesthetic and hypotensive properties.
Medicine: It has potential therapeutic applications due to its pharmacological effects.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of guanisoquin sulfate involves its interaction with molecular targets in the body. It exerts its effects by depleting catecholamines and blocking sympathetic transmission at the postganglionic level. This leads to a reduction in blood pressure and provides local anesthetic effects by inhibiting nerve signal transmission.
Similar Compounds:
Guanidine: A simple molecule with similar pharmacological properties.
Quinoline Derivatives: Compounds with similar structural features and chemical reactivity.
Uniqueness: this compound is unique due to its combined properties of guanidine and quinoline, which provide it with distinct pharmacological effects. Its ability to act as both a local anesthetic and a hypotensive agent sets it apart from other similar compounds.
Propiedades
Número CAS |
1212-83-5 |
|---|---|
Fórmula molecular |
C20H26Br2N6O4S |
Peso molecular |
606.3 g/mol |
Nombre IUPAC |
7-bromo-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C10H12BrN3.H2O4S/c2*11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9;1-5(2,3)4/h2*1-2,5H,3-4,6H2,(H3,12,13);(H2,1,2,3,4) |
Clave InChI |
KUYDFFZBJGJAPK-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |
SMILES canónico |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





